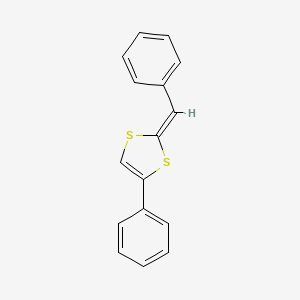
(2E)-2-benzylidene-4-phenyl-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms This compound is characterized by the presence of a benzylidene group at the 2-position and a phenyl group at the 4-position of the 1,3-dithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4-phenyl-1,3-dithiole typically involves the condensation of benzaldehyde with 4-phenyl-1,3-dithiole-2-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-benzylidene-4-phenyl-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the dithiole ring to a dihydrodithiole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives or dihydrodithioles.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
(2E)-2-benzylidene-4-phenyl-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-benzylidene-4-phenyl-1,3-dithiole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing amino acids or metal ions in the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-benzylidene-1,3-dithiole: Lacks the phenyl group at the 4-position.
(2E)-2-phenyl-1,3-dithiole: Lacks the benzylidene group at the 2-position.
4-phenyl-1,3-dithiole-2-thione: Contains a thione group instead of a benzylidene group.
Uniqueness
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is unique due to the presence of both benzylidene and phenyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
15995-11-6 |
|---|---|
Formule moléculaire |
C16H12S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-12H/b16-11+ |
Clé InChI |
YFUMLIHULJCSOF-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\SC=C(S2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C2SC=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
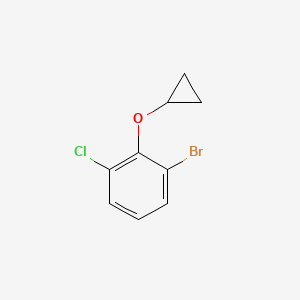
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
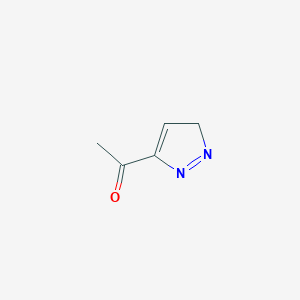

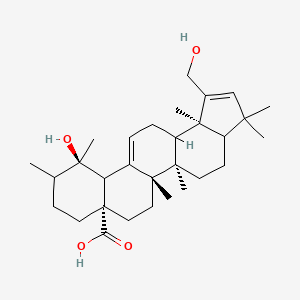
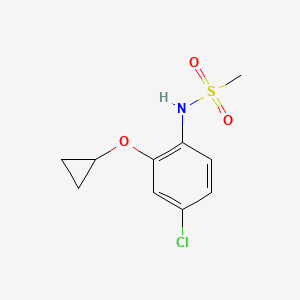
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
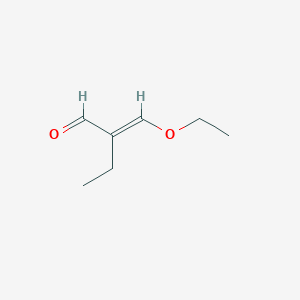
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
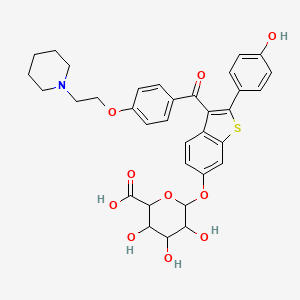
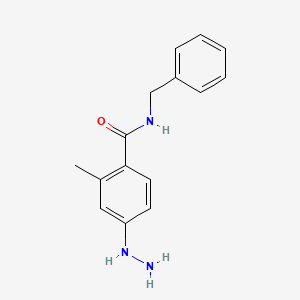
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
